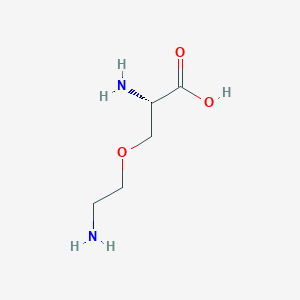

O-(2-Aminoethyl)-L-serine

Vue d'ensemble

Description

L’Oxalysine, également connue sous le nom de O-(2-Aminoéthyl)-L-sérine, est un dérivé d’acide aminé unique. Elle se caractérise par la présence d’un groupe aminoéthyle attaché à la molécule de sérine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’Oxalysine peut être synthétisée par des réactions enzymatiques impliquant des oxydases spécifiques. Une méthode courante implique l’utilisation de la N-méthyl-L-acide aminé déshydrogénase de Pseudomonas putida et de la L-lysine oxydase de T. viride en présence de tampon Tris, de dinucléotide d’adénine-flavine et de catalase. La réaction est généralement effectuée à 30 °C et à un pH de 8,2 pendant 72 heures .

Méthodes de production industrielle : La production industrielle d’Oxalysine implique souvent des procédés de fermentation microbienne. Streptomyces roseoviridofuscus, une bactérie du sol, a été identifiée comme une source potentielle pour la production à grande échelle d’Oxalysine .

Analyse Des Réactions Chimiques

Types de réactions : L’Oxalysine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Réduction : Des agents réducteurs spécifiques peuvent convertir l’Oxalysine en ses alcools aminés correspondants.

Substitution : L’Oxalysine peut participer à des réactions de substitution, où le groupe aminoéthyle est remplacé par d’autres groupes fonctionnels.

Principaux produits formés : Les principaux produits formés par l’oxydation de l’Oxalysine comprennent l’éthanolamine, la N-oxalyléthanolamine et la 3-morpholone .

4. Applications de la recherche scientifique

L’Oxalysine a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Oxalysine has a wide range of applications in scientific research:

Mécanisme D'action

L’Oxalysine exerce ses effets principalement par son interaction avec des enzymes et des protéines spécifiques. Par exemple, elle agit comme un substrat pour la L-acide aminé oxydase, conduisant à la production d’espèces réactives de l’oxygène et à des effets cellulaires subséquents . De plus, les peptides contenant de l’Oxalysine peuvent inhiber la croissance de certains micro-organismes en interférant avec les mécanismes de transport des peptides .

Composés similaires :

Lysine : L’Oxalysine et la lysine sont toutes deux des acides aminés, mais l’Oxalysine a un groupe aminoéthyle supplémentaire.

Sérine : L’Oxalysine est structurellement similaire à la sérine, le groupe hydroxyle étant remplacé par un groupe aminoéthyle.

Aspirochlorine : Ce composé, comme l’Oxalysine, présente des propriétés antifongiques mais agit par des mécanismes différents.

Unicité : La structure unique de l’Oxalysine, caractérisée par le groupe aminoéthyle, lui permet de participer à des réactions biochimiques spécifiques qui ne sont pas possibles avec d’autres acides aminés. Cela en fait un outil précieux dans les études enzymatiques et un agent thérapeutique potentiel .

Comparaison Avec Des Composés Similaires

Lysine: Both oxalysine and lysine are amino acids, but oxalysine has an additional aminoethyl group.

Serine: Oxalysine is structurally similar to serine, with the hydroxyl group replaced by an aminoethyl group.

Aspirochlorine: This compound, like oxalysine, exhibits antifungal properties but acts through different mechanisms.

Uniqueness: Oxalysine’s unique structure, characterized by the aminoethyl group, allows it to participate in specific biochemical reactions that are not possible with other amino acids. This makes it a valuable tool in enzymatic studies and a potential therapeutic agent .

Activité Biologique

O-(2-Aminoethyl)-L-serine, also known as L-serine, is a non-essential amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its metabolic pathways, mechanisms of action, and potential therapeutic applications.

L-serine is synthesized in the body primarily from the glycolytic intermediate 3-phosphoglycerate (3PG) through a series of reactions catalyzed by three enzymes:

- 3-Phosphoglycerate Dehydrogenase (PHGDH) - Converts 3PG to 3-phosphohydroxypyruvate.

- Phosphoserine Aminotransferase (PSAT) - Converts 3-phosphohydroxypyruvate to phosphoserine.

- Phosphoserine Phosphatase (PSP) - Converts phosphoserine to L-serine.

This pathway is particularly significant in the central nervous system, where L-serine is essential for neuronal function and is involved in the synthesis of other amino acids and neurotransmitters .

Biological Functions

Neurotransmission : L-serine acts as a precursor for D-serine, which is a co-agonist at NMDA receptors, playing a vital role in synaptic plasticity and memory formation. The balance between L-serine and D-serine levels is critical for normal cognitive function .

Cellular Stress Responses : Research indicates that L-serine can modulate cellular responses to stress. In Saccharomyces cerevisiae, L-serine addition significantly altered gene expression related to amino acid synthesis and stress responses, suggesting its role as a nutrient source that influences cellular metabolism under varying conditions .

Therapeutic Implications

Recent studies have highlighted the potential of L-serine in treating neurological disorders. For instance, L-serine supplementation has been investigated for its effects on conditions such as amyotrophic lateral sclerosis (ALS) and schizophrenia. In ALS models, L-serine has shown promise in improving motor function and reducing neurodegeneration .

Case Studies

- Amyotrophic Lateral Sclerosis (ALS) : A clinical trial demonstrated that patients receiving L-serine showed slower disease progression compared to those on placebo, suggesting neuroprotective effects .

- Schizophrenia : In a randomized controlled trial, patients treated with L-serine experienced improvements in symptoms related to cognitive dysfunction, indicating its potential as an adjunct therapy .

Data Tables

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912533 | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15219-97-3, 997-44-4 | |

| Record name | O-(2-Aminoethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxalysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.